- Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiationScience China: Chemistry, 2021, 64(1), 17-21,
Cas no 95-68-1 (2,4-dimethylaniline)

2,4-dimethylaniline structure
Produktname:2,4-dimethylaniline
2,4-dimethylaniline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,4-Dimethylbenzenamine
- 2,4-Xylidine
- 2,4-Dimethylaniline
- m-Xylidine
- 1-Amino-2,4-dimethylbenzene
- 2,4-Dimethyl aminobenzene
- 2,4-Dimethylbenzenamine (ACI)
- 2,4-Xylidine (8CI)
- 2,4-Dimethylphenylamine
- 2,4-Xylylamine
- 4-Amino-1,3-dimethylbenzene
- 4-Amino-1,3-xylene
- NSC 7640
- Amitraz Imp. A (BP): 2,4-Dimethylaniline (2,4-Xylidine)
- 2,4-dimethylaniline
-
- MDL: MFCD00007738
- Inchi: 1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3
- InChI-Schlüssel: CZZZABOKJQXEBO-UHFFFAOYSA-N
- Lächelt: NC1C(C)=CC(C)=CC=1
- BRN: 636243
Berechnete Eigenschaften
- Genaue Masse: 121.08900
- Monoisotopenmasse: 121.089
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 0
- Komplexität: 90.6
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nichts
- Oberflächenladung: 0
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 26A^2
Experimentelle Eigenschaften
- Farbe/Form: Colorless oily liquid [1]
- Dichte: 0.98 g/mL at 25 °C(lit.)
- Schmelzpunkt: −14.3 °C (lit.)
- Siedepunkt: 218 °C(lit.)
- Flammpunkt: Fahrenheit: 208.4° f
Celsius: 98° c - Brechungsindex: n20/D 1.558(lit.)
- PH: 7 (22g/l, H2O, 20℃)
- Löslichkeit: 5g/l
- Wasserteilungskoeffizient: 5 g/L (20 ºC)
- Stabilität/Haltbarkeit: Stable. Combustible. Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates, halogens.
- PSA: 26.02000
- LogP: 2.46680
- Löslichkeit: Slightly soluble in water, soluble in ethanol, ether, benzene and other organic solvents. [12]
- Merck: 10084
- Sensibilität: Lichtempfindlich
- Dampfdruck: 0.16 mmHg ( 25 °C)
- FEMA: 3596
2,4-dimethylaniline Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H301,H311,H331,H373,H411
- Warnhinweis: P261,P273,P280,P301+P310,P311
- Transportnummer gefährlicher Stoffe:UN 1711 6.1/PG 2
- WGK Deutschland:2
- Code der Gefahrenkategorie: 23/24/25-33-51/53
- Sicherheitshinweise: S28-S36/37-S45-S61-S28A
- FLUKA MARKE F CODES:8
- RTECS:ZE8925000
-
Identifizierung gefährlicher Stoffe:
- PackingGroup:II
- Verpackungsgruppe:II
- Risikophrasen:R23/24/25; R33; R51/53
- Gefahrenklasse:6.1
- TSCA:Yes
- Explosionsgrenze:1.1-7.0%(V)
- Lagerzustand:room temp
- Sicherheitsbegriff:6.1
2,4-dimethylaniline Zolldaten
- HS-CODE:2921419000
- Zolldaten:
China Customs Code:
2921419000Overview:
HS:2921419000 Aniline salt VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921419000 aniline and its salts.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2,4-dimethylaniline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | STR00897-1MG |
2,4-Dimethylaniline |
95-68-1 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | STR00897-5MG |
2,4-Dimethylaniline |
95-68-1 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | STR00897-1g |
2,4-Dimethylaniline |
95-68-1 | >95% | 1g |
£20.00 | 2025-02-09 | |
Life Chemicals | F2190-0463-0.5g |
"2,4-dimethylaniline" |
95-68-1 | 95%+ | 0.5g |
$19.0 | 2023-11-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-10l |
2,4-dimethylaniline |
95-68-1 | 99% | 10l |
¥4094.90 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017379-500ml |
2,4-dimethylaniline |
95-68-1 | 99% | 500ml |
¥315 | 2024-07-19 | |
TRC | X749690-25g |
2,4-Dimethylaniline(2,4-Xylidine) |
95-68-1 | 25g |
$80.00 | 2023-05-17 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-20l |
2,4-dimethylaniline |
95-68-1 | 99% | 20l |
¥5774.90 | 2023-09-03 | |
TRC | X749690-50g |
2,4-Dimethylaniline(2,4-Xylidine) |
95-68-1 | 50g |
$91.00 | 2023-05-17 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017379-100ml |
2,4-dimethylaniline |
95-68-1 | 99% | 100ml |
¥94 | 2024-07-19 |
2,4-dimethylaniline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Ammonia , Tripotassium phosphate Catalysts: Copper , 2633071-98-2 Solvents: Dimethyl sulfoxide , Water ; 48 h, 80 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese, bromodicarbonyl[6-[(diphenylphosphino-κP)methyl]-2,2′-bipyridine-κN1,… Solvents: Toluene ; 48 h, 20 bar, 130 °C; 130 °C → 0 °C; 30 min, 0 °C
Referenz
- Manganese Catalyzed Hydrogenation of Carbamates and Urea DerivativesJournal of the American Chemical Society, 2019, 141(33), 12962-12966,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1.25 h, 1 atm, rt
Referenz
- Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenesNew Journal of Chemistry, 2019, 43(44), 17383-17389,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Formic acid , Triethylamine Catalysts: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- , Triphos , Bis(trifluoromethanesulfonyl)imide Solvents: Butyl ether ; 24 h, 130 °C
Referenz
- Ru-Catalyzed Deoxygenative Transfer Hydrogenation of Amides to Amines with Formic acid/TriethylamineAdvanced Synthesis & Catalysis, 2019, 361(16), 3800-3806,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Tris(pentafluorophenyl)borane , Hydrogen Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (SP-5-43)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]oxy]phenyl-κC]chlorohydroirid… Solvents: Toluene ; 24 h, 50 atm, 120 °C
Referenz
- Deoxygenative Hydrogenation of Amides Catalyzed by a Well-Defined Iridium Pincer ComplexACS Catalysis, 2016, 6(6), 3665-3669,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Tetrahydrofuran ; 3 h, 100 °C
Referenz
- Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditionsChemical Communications (Cambridge, 2023, 59(30), 4527-4530,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt oxide (titanium oxide supported) Solvents: Ethanol ; 24 h
Referenz
- Photocatalytic hydrogenation of nitroarenes: supporting effect of CoOx on TiO2 nanoparticlesNew Journal of Chemistry, 2019, 43(2), 748-754,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide , Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: 1,4-Dioxane ; 20 min, rt; 16 h, 170 °C
Referenz
- Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladiumChemical Science, 2019, 10(18), 4775-4781,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Catalysts: Titania Solvents: Tetrahydrofuran ; 1 h, rt
Referenz
- TiO2-Nanoparticles Catalyzed Synthesis of New Trifluoromethyl-4,5-dihydro-1,2,4-oxadiazoles and Trifluoromethyl-1,2,4-oxadiazolesJournal of Heterocyclic Chemistry, 2018, 55(7), 1702-1708,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C
Referenz
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenesSustainable Chemistry and Pharmacy, 2022, 29,,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; 8 h, 0.6 MPa, 120 °C
Referenz
- Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 CatalystACS Catalysis, 2018, 8(11), 10641-10648,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (cobalt and N-doped graphite, supported on SBA-15) , Cobalt (molybdenum oxide and N-doped graphitic carbon, supported on SBA-15) , Silica Solvents: Ethanol ; 60 min, 30 °C
Referenz
- N-doped graphitic carbon-improved Co-MoO3 catalysts on ordered mesoporous SBA-15 for chemoselective reduction of nitroarenesApplied Catalysis, 2018, 559, 127-137,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 2.5 h, 5 MPa, 100 °C
Referenz
- Nitrogen-doped graphene-activated metallic nanoparticle-incorporated ordered mesoporous carbon nanocomposites for the hydrogenation of nitroarenesRSC Advances, 2018, 8(16), 8898-8909,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: Molybdenum nitrogen oxide , Carbon nitride (C3N4) Solvents: Ethanol ; 1 h, 30 °C
Referenz
- Unsaturated Mo in Mo4O4N3 for efficient catalytic transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrateGreen Chemistry, 2021, 23(21), 8545-8553,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen , Hydrazine hydrate (1:1) Catalysts: Hexadecyl-3-methylimidazolium bromide (Ruthenium supported) Solvents: Ethanol ; 2 h, 2 MPa, 40 °C
Referenz
- Preparation of Well-Ordered Mesoporous-Silica-Supported Ruthenium Nanoparticles for Highly Selective Reduction of Functionalized Nitroarenes through Transfer HydrogenationEuropean Journal of Organic Chemistry, 2018, 2018(2), 209-214,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Referenz
- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structureJournal of Chemical Sciences (Berlin, 2022, 134(4),,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum nitride (Mo2N) Solvents: Ethanol ; 1 h, 30 °C
Referenz
- Mo2N as a high-efficiency catalyst for transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrateMolecular Catalysis, 2022, 531,,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Carbon Solvents: Methanol , Water ; 3 h, 5 bar, 90 °C
Referenz
- Co,N-Codoped Porous Carbon-Supported CoyZnS with Superior Activity for Nitroarene HydrogenationACS Sustainable Chemistry & Engineering, 2020, 8(15), 6118-6126,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (NiO/SBA-15 supported) , Nickel monoxide (MoO3/SBA-15 supported) Solvents: Ethanol ; 30 min, 40 °C
Referenz
- Highly chemoselective reduction of nitroarenes over non-noble metal nickel-molybdenum oxide catalystsGreen Chemistry, 2017, 19(3), 809-815,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Nickel , Silica Solvents: Water ; 65 min, rt
Referenz
- Preparation and characterization of Ni/mZSM-5 zeolite with a hierarchical pore structure by using KIT-6 as silica template: an efficient bi-functional catalyst for the reduction of nitro aromatic compoundsRSC Advances, 2015, 5(43), 34398-34414,
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Triphenylphosphine , Sodium iodide Solvents: Chloroform ; 72 h, 60 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Referenz
- NaI/PPh3-Mediated Photochemical Reduction and Amination of NitroarenesOrganic Letters, 2021, 23(14), 5349-5353,
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
Referenz
- C-H Amination of Arenes with HydroxylamineOrganic Letters, 2020, 22(8), 2931-2934,
Herstellungsverfahren 23
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Sulfur , Water Solvents: Dimethylformamide ; 20 h, 150 °C
Referenz
- Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategyChemical Papers, 2019, 73(4), 965-975,
Herstellungsverfahren 24
Reaktionsbedingungen
1.1 Reagents: Cuprous iodide , Hydrogen bromide Solvents: 1,2-Dichloroethane , Water ; 12 h, 120 °C
Referenz
- Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of QuinolinesOrganic Letters, 2015, 17(23), 5836-5839,
Herstellungsverfahren 25
Reaktionsbedingungen
1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Bis(acetylacetonato)nickel Solvents: 1,4-Dioxane ; 3 - 5 h, 80 °C
Referenz
- Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reductionRSC Advances, 2015, 5(103), 84574-84577,
Herstellungsverfahren 26
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Ruthenium Solvents: Ethanol , Water ; 240 min, rt
Referenz
- A One-Step Method for Preparation of Ru Nanoparticle Decorated on Three-Dimensional Graphene with High Catalytic Activity for Reduction of NitroarenesJournal of Cluster Science, 2021, 32(4), 959-965,
Herstellungsverfahren 27
Reaktionsbedingungen
Referenz
- Synthesis, biological evaluation, and in silico study of some unique multifunctional 1,2,4-triazole acetamidesTurkish Journal of Chemistry, 2018, 42(2), 401-417,
Herstellungsverfahren 28
Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid , Azidotrimethylsilane Solvents: Methanol , Chloroform ; 2.7 min, 90 °C
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Referenz
- Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent SystemJournal of Organic Chemistry, 2016, 81(19), 9372-9380,
Herstellungsverfahren 29
Reaktionsbedingungen
Referenz
- Synthesis of 2-{(5-phenyl-l,3,4-Oxadiazol-2-yl)sulfanyl}_N-substituted acetamides as potential antimicrobial and hemolytic agentsPakistan Journal of Pharmaceutical Sciences, 2016, 29(3), 801-809,
Herstellungsverfahren 30
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters, nitrogen-doped mesoporous carbon-supported) ; 2 h, 1 MPa, rt → 45 °C
Referenz
- Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous CarbonChemCatChem, 2016, 8(8), 1485-1489,
Herstellungsverfahren 31
Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ; 20 h, 90 °C
Referenz
- A Highly Water-Dispersible/Magnetically Separable Palladium Catalyst: Selective Transfer Hydrogenation or Direct Reductive N-Formylation of Nitroarenes in WaterChemPlusChem, 2015, 80(12), 1750-1759,
Herstellungsverfahren 32
Reaktionsbedingungen
1.1 Catalysts: Iron , Copper , Cellulose Solvents: Water ; 5 min, rt
1.2 Reagents: Sodium borohydride ; 7 h, 70 °C
1.2 Reagents: Sodium borohydride ; 7 h, 70 °C
Referenz
- Cellulose supported bimetallic Fe-Cu nanoparticles: a magnetically recoverable nanocatalyst for quick reduction of nitroarenes to amines in waterCellulose (Dordrecht, 2018, 25(6), 3295-3305,
Herstellungsverfahren 33
Reaktionsbedingungen
1.1 Reagents: Thiourea , Potassium tert-butoxide Solvents: Ethanol ; 12 h, 80 °C
Referenz
- Catalyst-Free Chemoselective Reduction of Nitroarenes Using Thiourea as a Hydrogen SourceAsian Journal of Organic Chemistry, 2015, 4(2), 141-144,
Herstellungsverfahren 34
Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; 12 h, rt
Referenz
- Highly efficient reduction of nitro compounds: recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen sourceSynthetic Communications, 2018, 48(19), 2475-2484,
Herstellungsverfahren 35
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ceria , Palladium (cerium dioxide-supported) ; 3.5 h, 2 MPa, 45 °C
Referenz
- High Performance and Active Sites of a Ceria-Supported Palladium Catalyst for Solvent-Free Chemoselective Hydrogenation of NitroarenesChemCatChem, 2017, 9(19), 3743-3751,
Herstellungsverfahren 36
Reaktionsbedingungen
Referenz
- Hydroxylamine-mediated C-C amination via an aza-hock rearrangementNature Communications, 2021, 12(1),,
Herstellungsverfahren 37
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, 1 atm, rt
Referenz
- Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenesRSC Advances, 2020, 10(60), 36741-36750,
Herstellungsverfahren 38
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ; 10 min, 80 °C
Referenz
- Chromogenic spray reagent for the detection and identifi cation of amitraz in biological materialsJournal of Planar Chromatography--Modern TLC, 2019, 32(1), 51-53,
Herstellungsverfahren 39
Reaktionsbedingungen
Referenz
- Synthesis, characterization, anticancer and antifungal studies of Pyrazole carboxamide derivativesChemistry & Biology Interface, 2018, 8(1), 26-44,
Herstellungsverfahren 40
Reaktionsbedingungen
1.1 Reagents: Pyridine , Tetrabutylammonium tetrafluoroborate Solvents: Acetonitrile ; 22 °C
1.2 Reagents: Piperidine ; 12 h, 80 °C
1.2 Reagents: Piperidine ; 12 h, 80 °C
Referenz
- Electrochemical Amination of Less-Activated Alkylated Arenes Using Boron-Doped Diamond AnodesEuropean Journal of Organic Chemistry, 2016, 2016(7), 1274-1278,
2,4-dimethylaniline Raw materials
- N-(2,4-Dimethylphenyl)acetamide
- 1,3-Bis(2,4-dimethylphenyl)urea
- Bis(2,4-dimethylphenyl)cadmium
- N-Hydroxy-4-nitrobenzimidamide
- Diazene,1,2-bis(2,4-dimethylphenyl)-
- N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride
- 4-Chloro-m-xylene
- Amitraz
2,4-dimethylaniline Preparation Products
- N′-(2,4-Dimethylphenyl)-N-formyl-N-methylmethanimidamide (2713973-21-6)
- 2,4-dimethylaniline (95-68-1)
- 3,5-Dimethylaniline (108-69-0)
- 2-Bromo-4,6-dimethylaniline (41825-73-4)
- 2,6-Dimethylaniline (87-62-7)
- N-ethyl-2,4-dimethylaniline (1742-94-5)
- 1,2,4-Oxadiazole, 3-(4-nitrophenyl)-5-(trifluoromethyl)- (312633-84-4)
2,4-dimethylaniline Lieferanten
atkchemica
Gold Mitglied
(CAS:95-68-1)2,4-dimethylaniline
Bestellnummer:CL12943
Bestandsstatus:in Stock
Menge:1g/5g/10g/100g
Reinheit:95%+
Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 17:34
Preis ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
(CAS:95-68-1)
Bestellnummer:SFD2137
Bestandsstatus:
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Wednesday, 11 December 2024 17:03
Preis ($):
2,4-dimethylaniline Verwandte Literatur
-
Gianluca Accorsi,Agostina-Lina Capodilupo,Rosa María Claramunt,Guy J. Clarkson,A. Farrán,Francesco G. Gatti,Salvador León,Silvia Venturi New J. Chem. 2021 45 12471
-
Metin ?i?ek,Nevin Gürbüz,Nam?k ?zdemir,?smail ?zdemir,Esin ?spir New J. Chem. 2021 45 11075
-
Mohammed N. Alnajrani,Francis S. Mair Dalton Trans. 2014 43 15727
-
Umran Seven Erdemir,Belgin Izgi,Seref Gucer Anal. Methods 2013 5 1790
-
Reiner Sebastian Sprick,Mario Hoyos,Marion Sofia Wrackmeyer,Adam Valentine Sheridan Parry,Iain Mark Grace,Colin Lambert,Oscar Navarro,Michael Lewis Turner J. Mater. Chem. C 2014 2 6520
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Suzhou Senfeida Chemical Co., Ltd
(CAS:95-68-1)2,4-Dimethyl aniline

Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-68-1)2,4-Dimethyl aniline

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung